6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
Description
6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid is a structurally complex heterocyclic compound featuring three key moieties:
- A thioxothiazolidinone ring (4-oxo-2-thioxothiazolidin-3-yl), known for its role in enzyme inhibition and antimicrobial activity.
- A pyrrolidinone core (2,5-dioxopyrrolidin-1-yl), contributing to conformational rigidity and hydrogen-bonding interactions.
The compound’s (Z)- and (E)-configured allylidene groups (2-methyl-3-phenylallylidene) introduce stereoelectronic effects that influence reactivity and biological target affinity. Its synthesis likely involves multi-step heterocyclization and condensation reactions, as inferred from analogous procedures for phthalide-derived heterocycles .
Properties
IUPAC Name |
6-[3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15(12-16-8-4-2-5-9-16)13-18-22(30)25(23(31)32-18)17-14-19(26)24(21(17)29)11-7-3-6-10-20(27)28/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,27,28)/b15-12+,18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIUBQLRKODFF-MNPLYOLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure
The compound features a thiazolidinone core, which is known for various biological activities. The structural complexity includes multiple functional groups that contribute to its activity.
Antibacterial Activity
Research indicates that derivatives of thiazolidinones, including those related to our compound of interest, exhibit significant antibacterial properties. For instance, a study demonstrated that certain thiazolidinone derivatives showed activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentrations (MIC) for the most effective compounds ranged from to mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae, S. aureus |
| Compound 1 | 0.015 | - | B. cereus |
| Compound 2 | 0.015 | - | S. aureus |
Antifungal Activity
The antifungal properties of the compound were also notable, with studies reporting MIC values in the range of to mg/mL against various fungal strains. The most potent activity was observed against Trichoderma viride, while strains like Aspergillus fumigatus showed higher resistance .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays revealed that certain derivatives could inhibit the proliferation of human cancer cell lines such as A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). Notably, one derivative, identified as compound I20, demonstrated IC50 values ranging from to µM across these cell lines .
The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets:
- Antibacterial Mechanism : Thiazolidinone derivatives disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Antifungal Mechanism : They may interfere with fungal cell membrane integrity or inhibit ergosterol biosynthesis.
- Anticancer Mechanism : These compounds can modulate microtubule dynamics, promoting tubulin polymerization and disrupting cancer cell migration .
Case Studies
- Antibacterial Efficacy : In a comparative study, several thiazolidinone derivatives were tested against a panel of bacteria including E. coli and Bacillus cereus. The results indicated a significant correlation between structural modifications and enhanced antibacterial activity.
- Anticancer Properties : A detailed examination of compound I20 revealed its ability to disrupt the migration of A549 cells in a concentration-dependent manner, suggesting potential therapeutic applications in lung cancer treatment.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it may act as a dual inhibitor of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are critical enzymes involved in the pathogenesis of AD. For instance, compounds with similar structures have demonstrated effective inhibition of these enzymes, suggesting that our compound could follow suit .
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) |
|---|---|---|
| 6-(3...) | TBD | TBD |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar thiazolidinone frameworks have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegeneration .
Antimicrobial Properties
Preliminary studies indicate that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of thiazolidinone and pyrrolidine rings can enhance membrane permeability and disrupt bacterial cell walls, leading to effective antimicrobial action. Further exploration of this compound could reveal similar effects .
Case Study 1: Inhibition of AChE and BACE1
A study focusing on the design and synthesis of pyrrolidine derivatives demonstrated significant AChE and BACE1 inhibitory activities. The results showed that specific modifications to the chemical structure could enhance potency, paving the way for developing new therapeutics for AD .
Case Study 2: Antioxidant Mechanisms
Research on thiazolidinone derivatives has revealed their ability to modulate oxidative stress pathways. These compounds were found to upregulate endogenous antioxidant defenses while scavenging reactive oxygen species (ROS), indicating a multifaceted role in cellular protection against oxidative damage .
Comparison with Similar Compounds
Thioxothiazolidinone vs. Phthalide Derivatives
- The thioxothiazolidinone moiety in the target compound provides sulfur-mediated interactions (e.g., covalent bonding with cysteine residues in enzymes), unlike the phthalide derivatives in , which rely on aromatic π-π stacking . This difference may enhance the target compound’s inhibitory potency against proteases or kinases.
Hexanoic Acid Chain vs. Non-Acidic Analogs
- The hexanoic acid group confers pH-dependent solubility (pKa ~4.8–5.0), enabling ionization in physiological conditions. In contrast, cyclohexanol (pKa ~16–19) and cyclohexylamine (pKa ~10.6) exhibit minimal ionization at neutral pH, limiting their solubility and biodistribution .
Allylidene Substituents vs. Amide Linkers
- The amide-linked analog in lacks this stereochemical complexity, reducing its target specificity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 3-benzylidene phthalide derivatives, involving oxadiazole intermediates and condensation reactions .
- Acid-Base Behavior: Unlike cyclohexylamine (which forms water-soluble ammonium salts with HCl), the hexanoic acid group deprotonates in basic conditions, enabling solubility tuning for drug formulation .
- Biological Activity: Thioxothiazolidinones are associated with antidiabetic and antimicrobial effects, whereas phthalides () are studied for anticancer activity. The hexanoic acid chain may improve pharmacokinetics relative to non-acidic analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid, and how can purity be ensured?
- Methodology : The synthesis of thiazolidinone derivatives typically involves Knoevenagel condensation to form the exocyclic double bond, followed by coupling with pyrrolidine-dione and hexanoic acid moieties. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used under controlled pH (6.5–7.5) and temperature (60–80°C). Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HR-MS) validates molecular mass, while Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). X-ray crystallography may further elucidate Z/E configurations of the allylidene group .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology : In vitro assays include:
- Anti-inflammatory : COX-2 inhibition (IC₅₀ measurement via ELISA).
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action against enzymatic targets?
- Methodology : Use competitive inhibition assays (e.g., fluorescence polarization for PPAR-γ binding) and molecular docking (AutoDock Vina) to predict binding affinities. Site-directed mutagenesis of catalytic residues (e.g., Ser289 in PPAR-γ) can validate interaction sites. Surface Plasmon Resonance (SPR) provides kinetic data (kₐ, kₒff) .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox stability. ADMET prediction tools (e.g., SwissADME) assess logP (target: 2–4), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations (GROMACS) evaluate membrane permeability .
Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?
- Methodology : Compare substituent effects using SAR tables. For example:
Methodological Notes
- Stereochemical Control : The Z/E configuration of the allylidene group significantly impacts bioactivity. Use NOESY NMR to confirm spatial arrangements and chiral HPLC for enantiomeric resolution .
- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for thiol-sensitive intermediates) and validate biological assays with positive controls (e.g., Rosiglitazone for PPAR-γ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
